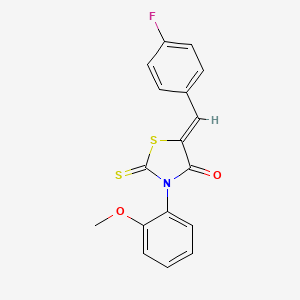
(5Z)-5-(4-fluorobenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5Z)-5-(4-fluorobenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H12FNO2S2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5Z)-5-(4-fluorobenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. Thiazolidin-4-ones have been extensively studied for their potential in medicinal chemistry, particularly due to their structural versatility and ability to interact with various biological targets.
Structure and Properties
The thiazolidin-4-one core structure allows for modifications that can enhance biological activity. The specific substitutions in this compound, such as the 4-fluorobenzylidene and 2-methoxyphenyl groups, are hypothesized to play significant roles in its pharmacological effects.
Biological Activities
Recent studies have highlighted the broad spectrum of biological activities associated with thiazolidin-4-one derivatives, including:
- Anticancer Activity : Thiazolidin-4-ones have shown potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For instance, compounds similar to the target compound have demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Antimicrobial Properties : The compound's structural components suggest possible antimicrobial activity. Thiazolidin-4-one derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have shown inhibition against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The anti-inflammatory potential of thiazolidin-4-ones has been documented, with some derivatives demonstrating the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
The biological mechanisms through which thiazolidin-4-one derivatives exert their effects are multifaceted:
- Enzyme Inhibition : Many thiazolidin-4-one compounds act as inhibitors of various enzymes involved in cancer progression and inflammation. For example, certain derivatives inhibit protein tyrosine phosphatases, which are crucial in regulating cell signaling pathways related to cancer .
- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
Several case studies illustrate the biological activity of thiazolidin-4-one derivatives:
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Activity Assessment :
Data Table: Biological Activities of Related Thiazolidin-4-One Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Compound A (similar structure) | Anticancer | MCF-7 | 10 µM |
| Compound B | Antimicrobial | Staphylococcus aureus | 0.5 µg/mL |
| Compound C | Anti-inflammatory | RAW 264.7 cells | IC50 = 15 µM |
| Compound D | Anticancer | A549 | 12 µM |
Properties
Molecular Formula |
C17H12FNO2S2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12FNO2S2/c1-21-14-5-3-2-4-13(14)19-16(20)15(23-17(19)22)10-11-6-8-12(18)9-7-11/h2-10H,1H3/b15-10- |
InChI Key |
JJAGDUQPFNKARS-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















